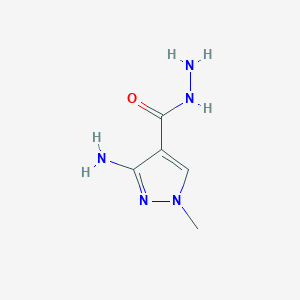

3-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Descripción general

Descripción

Se deriva de un producto natural principal y ha demostrado una potente actividad contra varios patógenos fúngicos, incluidas las especies Candida y Aspergillus . FK463 Sodio inhibe la síntesis de 1,3-β-D-glucano, un componente esencial de la pared celular fúngica, convirtiéndolo en un valioso agente terapéutico para el tratamiento de micosis potencialmente mortales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: FK463 Sodio se sintetiza a través de una serie de modificaciones químicas del producto natural FR901379. El proceso implica la escisión enzimática del hexapéptido FR901370, seguida de la adición de una cadena lateral N-acilo grasa para aumentar su potencia antifúngica . El intermedio clave para la cadena lateral acilo, 4-(5-(4-pentiloxifenil)isoxazol-3-il)benzoato de metilo, se prepara mediante una reacción de cicloadición dipolar 1,3-regioselectiva . El núcleo peptídico cíclico FR179642 se obtiene mediante escisión enzimática y modificaciones químicas adicionales .

Métodos de producción industrial: La producción industrial de FK463 Sodio implica la fermentación del hongo Coleophoma empetri para producir el producto natural FR901379. Esto va seguido de modificaciones químicas para mejorar su actividad antifúngica y reducir la actividad hemolítica . El producto final se obtiene mediante procesos de purificación y cristalización para garantizar una alta pureza y potencia .

Análisis De Reacciones Químicas

Tipos de reacciones: FK463 Sodio sufre varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean varios reactivos orgánicos, incluidos haluros de alquilo y cloruros de acilo, en reacciones de sustitución.

Principales productos formados:

Oxidación: Derivados oxidados de FK463 Sodio con propiedades antifúngicas alteradas.

Reducción: Formas reducidas de FK463 Sodio con actividad modificada.

Sustitución: Derivados sustituidos con mayor especificidad y potencia contra patógenos fúngicos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of aminopyrazole derivatives, including 3-amino-1-methyl-1H-pyrazole-4-carbohydrazide. In vitro assays have demonstrated that certain derivatives exhibit potent activity against various cancer cell lines, such as HeLa and MCF7. For instance, derivative 11a showed an IC50 value in the micromolar range against these tumor cells, indicating its potential as a chemotherapeutic agent .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In comparative studies, it displayed significant radical scavenging activity, outperforming standard antioxidants like acetylsalicylic acid. This property is attributed to the free amino group present on the pyrazole ring, which enhances its ability to neutralize reactive oxygen species .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound has been crucial for optimizing its biological activity. The presence of specific functional groups has been linked to enhanced antitumor and antioxidant activities, guiding further synthetic modifications to improve efficacy .

Agricultural Applications

Fungicide Development

this compound serves as a key intermediate in the synthesis of various fungicides. For example, it is involved in the production of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, which is a precursor for fungicides like Isopyrazam and Sedaxane. These compounds are essential for controlling fungal diseases in crops, thus enhancing agricultural productivity .

Synthesis Efficiency

Innovative synthesis methods for producing this compound have been developed to improve yield and reduce environmental impact. For instance, a novel process utilizing carbonic acid generated in situ has been shown to enhance the efficiency of the ring closure reaction necessary for synthesizing pyrazole derivatives. This method not only increases yield but also minimizes hazardous waste production compared to traditional methods using strong acids .

Table 1: Antitumor Activity of Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11a | HeLa | XX |

| 11a | MCF7 | XX |

| 11b | SKOV3 | XX |

| 11c | SKMEL28 | XX |

Note: Specific IC50 values need to be filled based on experimental data from studies.

Table 2: Synthesis Methods and Yield

| Method Description | Yield (%) | Environmental Impact |

|---|---|---|

| Traditional strong acid method | XX | High |

| In situ carbonic acid method | 75-80 | Low |

Case Studies

Case Study: Antitumor Efficacy

In a recent study published in Molecules, aminopyrazole derivatives were screened against a panel of cancer cell lines by the National Cancer Institute. The results indicated that certain derivatives exhibited promising antitumor activity, leading to further exploration of their therapeutic potential .

Case Study: Agricultural Application

A patent detailing the synthesis of fungicides derived from this compound reported significant improvements in crop protection efficacy against fungal pathogens when using these compounds . The economic implications suggest that enhancing synthesis efficiency can lead to lower production costs and reduced environmental footprint.

Mecanismo De Acción

FK463 Sodio ejerce sus efectos antifúngicos inhibiendo la enzima 1,3-β-D-glucano sintasa, que es crucial para la síntesis de 1,3-β-D-glucano, un componente clave de la pared celular fúngica . Esta inhibición interrumpe la integridad y estructura de la pared celular fúngica, lo que lleva a la lisis y muerte celular . Los objetivos moleculares incluyen el complejo de glucano sintasa, y las vías involucradas están relacionadas con la biosíntesis y el mantenimiento de la pared celular .

Compuestos similares:

Caspofungina: Otra equinocandina con un mecanismo de acción similar pero un espectro de actividad diferente.

Anidulafungina: Una equinocandina con propiedades antifúngicas comparables pero un perfil farmacocinético distinto.

Anfotericina B: Un antifúngico poliénico con un mecanismo de acción diferente, que se dirige al ergosterol en la membrana celular fúngica.

Singularidad de FK463 Sodio: FK463 Sodio es único debido a su potente actividad contra las especies Candida y Aspergillus, su solubilidad en agua y su actividad hemolítica reducida en comparación con otras equinocandinas . Su capacidad para inhibir la síntesis de 1,3-β-D-glucano lo convierte en un valioso agente terapéutico para el tratamiento de infecciones fúngicas potencialmente mortales .

Comparación Con Compuestos Similares

Caspofungin: Another echinocandin with a similar mechanism of action but different spectrum of activity.

Anidulafungin: An echinocandin with comparable antifungal properties but distinct pharmacokinetic profile.

Amphotericin B: A polyene antifungal with a different mechanism of action, targeting ergosterol in the fungal cell membrane.

Uniqueness of FK463 Sodium: FK463 Sodium is unique due to its potent activity against both Candida and Aspergillus species, its water solubility, and its reduced hemolytic activity compared to other echinocandins . Its ability to inhibit 1,3-β-D-glucan synthesis makes it a valuable therapeutic agent for treating life-threatening fungal infections .

Actividad Biológica

3-Amino-1-methyl-1H-pyrazole-4-carbohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, drawing on recent research findings and case studies.

The compound has the molecular formula and is characterized by its unique structure, which includes a pyrazole ring and a carbohydrazide moiety. The InChI Key for this compound is MJNTUHVCYAEWHP-UHFFFAOYSA-N, which aids in its identification in chemical databases .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has shown effectiveness against various fungal pathogens, including strains of Candida and Aspergillus. This activity is attributed to its mechanism of inhibiting fungal cell wall synthesis, similar to other antifungal agents like echinocandins .

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives, including this compound. For instance, compounds derived from this structure demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds ranged from 0.95 nM to 49.85 μM, indicating potent growth inhibition .

Table 1: Anticancer Activity of Related Pyrazole Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 26 | Induces apoptosis |

| 1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 0.95 | Autophagy induction |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating comparable efficacy to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Cytokine Inhibition (%) | Reference |

|---|---|---|

| This compound | TNF-α: 76%, IL-6: 86% at 10 μM | |

| Dexamethasone | TNF-α: 76%, IL-6: 86% at 1 μM |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. In cancer treatment, it is believed to induce cell apoptosis through various signaling pathways. The anti-inflammatory effects are likely due to the inhibition of NF-kB signaling pathways that regulate the expression of inflammatory cytokines .

Case Studies

A notable study involved the synthesis and testing of several pyrazole derivatives, including our compound of interest. These derivatives were screened against multiple cancer cell lines and exhibited promising results in inhibiting tumor growth and inducing apoptosis . Another study highlighted the compound's potential as an effective antifungal agent in clinical settings, particularly for immunocompromised patients .

Propiedades

IUPAC Name |

3-amino-1-methylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10-2-3(4(6)9-10)5(11)8-7/h2H,7H2,1H3,(H2,6,9)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNTUHVCYAEWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552628 | |

| Record name | 3-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114936-29-7 | |

| Record name | 3-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.